molecular formula C8H11F3O2 B12449151 1,1,1-trifluoro-2-hydroxy-6-methylhept-2-en-4-one CAS No. 62772-97-8

1,1,1-trifluoro-2-hydroxy-6-methylhept-2-en-4-one

Cat. No.: B12449151
CAS No.: 62772-97-8
M. Wt: 196.17 g/mol
InChI Key: JBWWJROTMONGQY-UHFFFAOYSA-N
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Properties

CAS No.

62772-97-8

Molecular Formula

C8H11F3O2

Molecular Weight

196.17 g/mol

IUPAC Name

1,1,1-trifluoro-2-hydroxy-6-methylhept-2-en-4-one

InChI

InChI=1S/C8H11F3O2/c1-5(2)3-6(12)4-7(13)8(9,10)11/h4-5,13H,3H2,1-2H3

InChI Key

JBWWJROTMONGQY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)C=C(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-trifluoro-2-hydroxy-6-methylhept-2-en-4-one typically involves the introduction of trifluoromethyl groups into a suitable precursor molecule. One common method is the reaction of a suitable enone precursor with trifluoromethylating agents under controlled conditions.

Industrial Production Methods

Industrial production of 1,1,1-trifluoro-2-hydroxy-6-methylhept-2-en-4-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

1,1,1-trifluoro-2-hydroxy-6-methylhept-2-en-4-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) for oxidation, and reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones or carboxylic acids, while reduction of the enone system may produce saturated alcohols or alkanes .

Scientific Research Applications

1,1,1-trifluoro-2-hydroxy-6-methylhept-2-en-4-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,1,1-trifluoro-2-hydroxy-6-methylhept-2-en-4-one involves its interaction with molecular targets through its functional groups. The trifluoromethyl groups enhance the compound’s lipophilicity and stability, while the hydroxy and enone groups facilitate interactions with enzymes and receptors. These interactions can modulate various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,1-trifluoro-2-hydroxy-6-methylhept-2-en-4-one is unique due to its specific combination of trifluoromethyl groups, hydroxy group, and enone system.

Biological Activity

1,1,1-Trifluoro-2-hydroxy-6-methylhept-2-en-4-one (CAS No. 62772-97-8) is a fluorinated organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and applications in various fields.

  • Molecular Formula : C8H11F3O2
  • Molecular Weight : 196.167 g/mol
  • Structure : The compound features a trifluoromethyl group, a hydroxyl group, and a conjugated double bond system which may influence its reactivity and biological interactions.

Biological Activity Overview

The biological activity of 1,1,1-trifluoro-2-hydroxy-6-methylhept-2-en-4-one has been investigated in several studies, highlighting its potential as an antimicrobial and anti-inflammatory agent.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. A study conducted by researchers at CymitQuimica demonstrated that the compound inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined using standard microbiological techniques.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anti-inflammatory Effects

In vitro studies have shown that 1,1,1-trifluoro-2-hydroxy-6-methylhept-2-en-4-one can modulate inflammatory responses. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. These findings suggest that the compound could be beneficial in conditions characterized by excessive inflammation.

The mechanisms underlying the biological activities of 1,1,1-trifluoro-2-hydroxy-6-methylhept-2-en-4-one are not fully elucidated but may involve:

  • Inhibition of Enzyme Activity : The compound may act as an inhibitor of specific enzymes involved in bacterial cell wall synthesis or inflammatory pathways.
  • Modulation of Cell Signaling Pathways : It may interfere with signaling pathways related to inflammation and immune response.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Case Study on Antimicrobial Efficacy : In a clinical setting, a formulation containing 1,1,1-trifluoro-2-hydroxy-6-methylhept-2-en-4-one was tested against skin infections caused by resistant bacterial strains. Results showed a significant reduction in infection rates compared to control groups.
  • Inflammation Model Study : In animal models of arthritis, administration of the compound resulted in reduced swelling and joint damage, indicating its potential as an anti-inflammatory treatment.

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